molecular formula C20H18N2O4 B12734358 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)- CAS No. 130889-49-5

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)-

Cat. No.: B12734358
CAS No.: 130889-49-5
M. Wt: 350.4 g/mol
InChI Key: GMHKMUQTURLWOB-UHFFFAOYSA-N
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Description

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)- is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-diphenyl-2-imidazolidinone with propenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-: Lacks the propenyl group but shares the core imidazolidine structure.

    1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester: An ester derivative with different physicochemical properties.

Uniqueness

1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature can influence the compound’s biological activity and its suitability for specific research and industrial applications.

Properties

CAS No.

130889-49-5

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,5-dioxo-4,4-diphenyl-3-prop-2-enylimidazolidin-1-yl)acetic acid

InChI

InChI=1S/C20H18N2O4/c1-2-13-22-19(26)21(14-17(23)24)18(25)20(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,23,24)

InChI Key

GMHKMUQTURLWOB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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